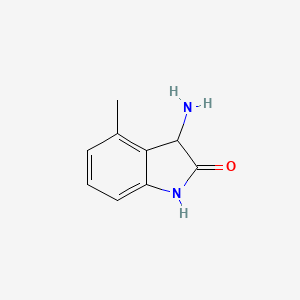

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMQUOQQGLIRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)NC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one

Abstract

The 3-amino-2-oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] Its significance lies in the strategic placement of a chiral center at the C3 position, which profoundly influences biological activity. This guide provides an in-depth technical exploration of the synthetic pathways leading to a key derivative, 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one. We will dissect two primary, field-proven synthetic strategies: the functionalization of a pre-formed isatin core and the construction of the oxindole ring via reductive cyclization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and causality that govern these syntheses.

Introduction: The Strategic Importance of the 3-Amino-4-methyl-2-oxindole Core

The 3-substituted-3-aminooxindole framework is a cornerstone in the design of novel therapeutics.[3][4] The C3-quaternary stereocenter is crucial, as its absolute configuration often dictates the molecule's interaction with biological targets, such as kinases and growth factor receptors. The 4-methyl substituent, as featured in our target molecule, serves to modulate the electronic and steric properties of the aromatic ring, which can fine-tune binding affinity, selectivity, and pharmacokinetic properties.

The synthesis of these structures, therefore, requires robust and adaptable chemical methodologies. The challenge lies not only in the construction of the core oxindole ring but also in the stereocontrolled installation of the C3-amino group. This guide will illuminate the prevalent strategies to achieve this, providing a solid foundation for both laboratory synthesis and process development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two convergent pathways to the target molecule. The primary disconnection points are the C3-amino bond and the amide bond of the oxindole ring itself.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway 1 (Isatin Functionalization): This approach begins with the readily available 4-methylisatin. The C3-carbonyl group is converted into an oxime, which is subsequently reduced to furnish the desired primary amine. This is a direct and often high-yielding route.

-

Pathway 2 (Reductive Cyclization): This strategy builds the oxindole ring from an acyclic precursor, 4-methyl-2-nitrophenylacetic acid. Reductive cyclization of the nitro group forms the lactam. The C3 position is then activated via halogenation, followed by nucleophilic substitution to install the amino group.

Pathway 1: Synthesis via 4-Methylisatin Intermediate

This pathway is arguably the more direct route, leveraging the inherent reactivity of the isatin core. The key is the efficient synthesis of the 4-methylisatin precursor and the selective reduction of the C3-oxime.

Step 1: Synthesis of 4-Methylisatin

The Sandmeyer isatin synthesis is a classic and reliable method for preparing substituted isatins from the corresponding anilines. Here, we start with 2-methylaniline (o-toluidine).

Mechanism: The reaction proceeds through the formation of an isonitrosoacetanilide intermediate. 2-methylaniline is condensed with chloral hydrate and hydroxylamine in an aqueous solution of sodium sulfate. The resulting α-isonitrosoaceto-o-toluidide is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.

Caption: Synthesis of 4-Methylisatin via Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Methylisatin [5]

-

In a 5 L flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

-

Add 1300 g (10.9 mol) of anhydrous sodium sulfate to the solution and stir until dissolved.

-

Prepare a solution of 54 g (0.5 mol) of 2-methylaniline in 300 mL of water containing 52 mL of concentrated hydrochloric acid. Add this aniline solution to the flask.

-

Prepare a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water. Add this solution to the reaction mixture.

-

Heat the mixture to boiling and maintain reflux for 1-2 minutes. A yellow precipitate of the isonitroso intermediate will form.

-

Cool the mixture in an ice bath and collect the precipitate by filtration. Wash with cold water and dry.

-

To a pre-warmed (65-75 °C) flask containing 300 mL of concentrated sulfuric acid, add the dried intermediate in small portions, ensuring the temperature does not exceed 80 °C.

-

After the addition is complete, heat the mixture to 80 °C for 10 minutes.

-

Pour the reaction mixture onto 2 L of crushed ice. The 4-methylisatin will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield the final product.

Step 2: Oximation of 4-Methylisatin

The C3-carbonyl of the isatin is highly electrophilic and readily reacts with nucleophiles like hydroxylamine to form the corresponding oxime.

Experimental Protocol: Synthesis of 3-Oximino-4-methyl-1,3-dihydro-2H-indol-2-one

-

Suspend 10 g (62 mmol) of 4-methylisatin in 100 mL of ethanol in a round-bottom flask.

-

Add a solution of 5.1 g (73 mmol) of hydroxylamine hydrochloride in 20 mL of water.

-

Heat the mixture to reflux for 1 hour, during which the color will change from orange to yellow.

-

Cool the reaction mixture to room temperature. The product will crystallize out of solution.

-

Collect the yellow crystalline solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Reduction of the Oxime to the Primary Amine

The final step is the reduction of the C=N bond of the oxime to the C-N single bond of the amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of oximes. It provides high activity and selectivity, minimizing over-reduction or side reactions.

-

Solvent: Acetic acid is often used as the solvent because it helps to keep the starting material and product in solution and can activate the catalyst. The acidic medium also protonates the intermediate hydroxylamine, facilitating its further reduction.

-

Hydrogen Source: Pressurized hydrogen gas is used to ensure a sufficient concentration of the reducing agent for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

-

In a hydrogenation vessel, dissolve 5 g (28.4 mmol) of 3-oximino-4-methyl-1,3-dihydro-2H-indol-2-one in 150 mL of glacial acetic acid.

-

Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

-

Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Isatin Synthesis | 2-Methylaniline, Chloral Hydrate, NH₂OH·HCl, H₂SO₄ | Water, H₂SO₄ | Reflux, then 80°C | 60-70% |

| 2. Oximation | 4-Methylisatin, NH₂OH·HCl | Ethanol/Water | Reflux | 90-95% |

| 3. Oxime Reduction | 3-Oximino-4-methyl-2-oxindole, H₂, Pd/C | Acetic Acid | Room Temp. | 80-90% |

| Table 1: Summary of Reaction Conditions and Yields for Pathway 1. |

Pathway 2: Synthesis via Reductive Cyclization

This pathway constructs the heterocyclic core in the key step. It offers flexibility in introducing substituents on the aromatic ring before cyclization.

Step 1: Synthesis of 4-Methyl-2-nitrophenylacetic acid

The synthesis of this key precursor is a multi-step process that starts from a commercially available substituted nitrobenzene. An improved method involves the nitration of 4-substituted halogenobenzenes followed by substitution and hydrolysis.[6]

Caption: Synthesis of the key nitro-acid precursor.

Experimental Protocol: Synthesis of 4-Methyl-2-nitrophenylacetic acid

-

Benzylic Bromination: Reflux a solution of 3-methyl-1-nitrobenzene (1 eq.) with N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN) in carbon tetrachloride until the starting material is consumed (monitored by TLC). Cool, filter off the succinimide, and concentrate the filtrate to get crude 1-(bromomethyl)-3-methyl-2-nitrobenzene.

-

Cyanation: Dissolve the crude bromide in a suitable solvent like DMSO and add sodium cyanide (NaCN, 1.2 eq.). Heat the mixture at 60-70 °C for several hours. After completion, pour into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give 4-methyl-2-nitrophenylacetonitrile.

-

Hydrolysis: Heat the nitrile with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) at reflux for 2-4 hours.[7] Cool the reaction mixture and pour it onto ice. The precipitated solid is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield 4-methyl-2-nitrophenylacetic acid.[8]

Step 2: Reductive Cyclization to 4-Methyl-1,3-dihydro-2H-indol-2-one

This is the key ring-forming step. The nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization with the carboxylic acid to form the lactam (oxindole) ring.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective reagent for the selective reduction of an aromatic nitro group in the presence of a carboxylic acid. Alternative methods include catalytic hydrogenation or using iron powder in acetic acid. Photocatalytic methods have also been developed for their mild and chemoselective nature.[9][10]

Experimental Protocol: Synthesis of 4-Methyl-1,3-dihydro-2H-indol-2-one

-

To a solution of 4-methyl-2-nitrophenylacetic acid (1 eq.) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction to room temperature and pour it into a beaker of ice water.

-

Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The tin salts will precipitate.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-1,3-dihydro-2H-indol-2-one.

Step 3: Amination of the C3 Position

Direct amination at the C3 position is challenging. A common strategy involves activating the position via halogenation, followed by nucleophilic substitution.

Experimental Protocol: Halogenation and Amination

-

3-Bromination: Dissolve 4-methyl-1,3-dihydro-2H-indol-2-one (1 eq.) in an inert solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a radical initiator like benzoyl peroxide. Reflux the mixture until the reaction is complete. Cool and filter to remove succinimide. Concentrate the filtrate to obtain crude 3-bromo-4-methyl-1,3-dihydro-2H-indol-2-one.

-

Azide Substitution: Dissolve the crude 3-bromo derivative in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, 1.5 eq.) and heat the mixture at 60-80 °C for several hours. After completion, dilute with water and extract with ethyl acetate to get 3-azido-4-methyl-1,3-dihydro-2H-indol-2-one.

-

Azide Reduction: Dissolve the 3-azido intermediate in methanol and add a catalytic amount of Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced. Filter the catalyst and concentrate the solvent to yield the target compound, this compound.

| Step | Key Reagents | Solvent | Key Transformation |

| 1. Precursor Synthesis | 3-Methyl-1-nitrobenzene, NBS, NaCN, H₂SO₄ | CCl₄, DMSO, H₂O | Formation of the side chain |

| 2. Reductive Cyclization | 4-Methyl-2-nitrophenylacetic acid, SnCl₂·2H₂O | Ethanol, HCl | Oxindole ring formation |

| 3. C3-Amination | NBS, NaN₃, H₂/Pd/C | CCl₄, DMF, Methanol | Halogenation/Substitution/Reduction |

| Table 2: Summary of Key Transformations for Pathway 2. |

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1 (Isatin Functionalization) | Pathway 2 (Reductive Cyclization) |

| Overall Steps | Shorter (typically 3 steps from aniline) | Longer (typically 5-6 steps) |

| Starting Materials | Readily available anilines | Requires more specialized nitro-aromatics |

| Key Intermediates | 4-Methylisatin (stable, crystalline solid) | 4-Methyl-2-nitrophenylacetic acid |

| Control of C3 | Direct introduction of N via oxime reduction | Multi-step functionalization (halogenation, substitution) |

| Scalability | Generally good, Sandmeyer reaction is scalable | Can be more complex to scale due to multiple steps |

| Yields | Often higher overall yields due to fewer steps | Can have lower overall yields due to cumulative losses |

| Flexibility | Less flexible for diverse aromatic substitution | More flexible; substituents can be in place before cyclization |

Expert Insight: For the specific synthesis of this compound, Pathway 1 is generally the more efficient and preferred route . Its directness, reliance on well-established named reactions, and typically higher overall yield make it more attractive for both laboratory-scale synthesis and potential scale-up. Pathway 2, while more laborious, offers a strategic advantage when diverse substituents are required on the benzene ring that may not be compatible with the conditions of the Sandmeyer isatin synthesis.

Conclusion

The synthesis of this compound is a task of significant relevance to the field of medicinal chemistry. This guide has detailed two robust synthetic strategies, each with its own set of advantages and logical underpinnings. The choice between the isatin functionalization pathway and the reductive cyclization approach will ultimately depend on the specific project goals, available starting materials, and desired scale. By understanding the causality behind the reaction steps and experimental conditions, researchers can confidently select and optimize a synthetic route to access this valuable molecular scaffold for downstream drug discovery applications.

References

- Kaur, J., & Singh, G. (2020).

- Zhou, F., & Liu, Y. (2016). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. Accounts of Chemical Research.

- Kaur, J., & Singh, G. (2020).

- Wikipedia. (2-Nitrophenyl)acetic acid.

- Li, Y., & Wang, J. (2017).

- Prieto, E., Martín, J. D., Nieto, J., & Andrés, C. (2023).

- Google Patents. (CN1626514A)

- Douglas, C. J., & Overman, L. E. (2014).

- CymitQuimica.

- PrepChem.com.

- Google Patents. (CN101805265A) Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Organic Syntheses Procedure. p-NITROPHENYLACETIC ACID.

- Douglas, C. J., & Overman, L. E. (2014).

Sources

- 1. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 9. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Direct experimental data for 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive profile based on the well-established chemical principles of the oxindole scaffold and its analogues.[1][2] The methodologies and predicted data herein serve as a rigorous framework for researchers initiating work with this compound, enabling its synthesis, characterization, and evaluation. The oxindole core is a privileged structure in medicinal chemistry, forming the basis of numerous bioactive compounds and approved pharmaceuticals.[3][4] A thorough understanding of the physicochemical properties of a novel analogue like this is the foundational first step in any drug discovery program.[5]

Molecular Profile and Core Physicochemical Properties

This compound belongs to the 3-substituted-2-oxindole class of heterocyclic compounds. Its structure features a benzene ring fused to a five-membered lactam (pyrrolidinone) ring, with a chiral center at the C3 position bearing an amino group, and a methyl group at the C4 position of the aromatic ring. This unique arrangement of functional groups—a basic primary amine, an acidic N-H lactam, and an aromatic system—dictates its chemical behavior and potential biological activity.

The properties detailed below are predictive and serve as benchmarks for empirical validation. They are critical for designing experimental conditions for synthesis, purification, formulation, and biological screening.

| Property | Predicted Value / Description | Rationale & Scientific Context |

| IUPAC Name | This compound | Standard nomenclature for the oxindole ring system. |

| Molecular Formula | C₉H₁₀N₂O | Derived from the chemical structure. |

| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Off-white to light brown crystalline solid | Predicted based on related amino-oxindole compounds.[7] Color may vary based on purity and oxidation state. |

| Melting Point | 190 - 210 °C (estimated) | Based on analogous structures like 5-amino-oxindole (202-204°C)[8] and other substituted oxindoles.[7] The presence of hydrogen bonding (NH₂, NH) is expected to result in a relatively high melting point. |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar solvents. | The polar amino and lactam groups confer solubility in polar organic solvents. Aqueous solubility is expected to be limited by the aromatic ring and methyl group, a critical factor for bioavailability. |

| pKa (Predicted) | pKa₁ ≈ 4.5 - 5.5 (for -NH₃⁺)pKa₂ ≈ 10.5 - 11.5 (for lactam N-H) | The C3-amino group's basicity is reduced by the adjacent electron-withdrawing lactam carbonyl, making it less basic than a simple alkylamine. The lactam N-H is weakly acidic, typical for the oxindole scaffold. These values are crucial for understanding ionization state at physiological pH. |

| LogP (Predicted) | 1.0 - 1.5 | The C4-methyl group increases lipophilicity compared to the parent 3-aminooxindole, while the amino group decreases it relative to 4-methyloxindole. This value is within the range for good oral bioavailability according to Lipinski's Rule of Five.[7] |

Spectroscopic & Chromatographic Signature

For any newly synthesized compound, unambiguous structural confirmation is paramount. The following predicted spectral data provide the expected signature for verifying the identity and purity of this compound.

| Technique | Expected Signature | Mechanistic Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.4 (s, 1H, lactam-NH), 7.1-7.3 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 4.5 (s, 1H, C3-H), 2.5 (s, 2H, -NH₂, broad), 2.2 (s, 3H, Ar-CH₃) | The lactam proton is highly deshielded. The aromatic protons will show a distinct pattern influenced by the methyl group. The C3-methine proton is a key singlet. The amino protons are typically broad and may be exchangeable with D₂O. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~178 (C=O), 142 (Ar-C), 130-135 (Ar-C), 120-128 (Ar-CH), 108 (Ar-CH), 58 (C3-CH), 19 (Ar-CH₃) | The lactam carbonyl carbon is the most downfield signal. The C3 carbon bearing the amino group will appear around 58 ppm. The methyl carbon signal will be upfield. |

| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretching, amine & amide), 3100-3000 (Aromatic C-H stretch), 1710-1680 (C=O stretch, lactam), 1620-1600 (N-H bend and C=C stretch) | The spectrum is expected to be dominated by the strong lactam carbonyl absorption and the broad N-H stretching bands, providing clear evidence of the core functional groups.[7] |

| UV-Vis (Methanol) | λ_max ≈ 210 nm, 255 nm, 290 nm | The oxindole core is the primary chromophore. The predicted absorption maxima correspond to π→π* transitions within the conjugated aromatic-lactam system. |

| Mass Spec. (ESI+) | m/z = 163.08 [M+H]⁺ | Electrospray ionization in positive mode should readily show the protonated molecular ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

Protocols for Physicochemical Characterization

Trustworthiness in research is built on reproducible, validated protocols. The following methods provide a self-validating workflow for any researcher to confirm the identity, purity, and key properties of a synthesized batch of this compound.

Workflow for Compound Characterization

The following diagram outlines the logical flow from a newly synthesized compound to a fully characterized material ready for biological evaluation.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

-

Rationale: This protocol establishes the purity of the compound, a critical requirement before any biological testing. A purity level of >95% is standard for lead compounds.

-

System Preparation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µg/mL with a 50:50 mixture of Solvent A and B.

-

Gradient Elution:

-

Time 0-2 min: 5% Solvent B.

-

Time 2-15 min: Linear gradient from 5% to 95% Solvent B.

-

Time 15-18 min: Hold at 95% Solvent B.

-

Time 18-20 min: Return to 5% Solvent B and re-equilibrate.

-

-

Detection: Monitor at 254 nm and 280 nm.

-

Analysis: Integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Rationale: Aqueous solubility is a key determinant of a drug's absorption and distribution. The shake-flask method is the gold standard for its measurement.

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator at 25 °C for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with the mobile phase and quantify the concentration using the previously established HPLC method against a standard curve of known concentrations.

-

Result: The determined concentration is the thermodynamic solubility of the compound at pH 7.4.

Stability, Reactivity, and Drug Discovery Implications

The physicochemical properties of a compound are directly linked to its potential as a therapeutic agent.[1]

Chemical Stability and Reactivity

-

Oxidation: The 3-amino group, being adjacent to a tertiary carbon, may be susceptible to aerial oxidation over time, potentially leading to colored impurities. It is advisable to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Reactivity: The 3-aminooxindole scaffold is a versatile synthetic intermediate.[9][10] The primary amine can undergo standard reactions like acylation, alkylation, and diazotization. The stability and reactivity profile informs handling, storage, and potential drug-drug interactions.[11]

Relationship Between Properties and Drug Development

The measured properties are not just data points; they are critical inputs for go/no-go decisions in the drug discovery pipeline.

-

Absorption: Solubility and pKa govern how well the compound dissolves in the gastrointestinal tract and its ability to permeate membranes.

-

Distribution: LogP is a primary indicator of how the compound will distribute into tissues and whether it might cross the blood-brain barrier.

-

Metabolism & Excretion: The compound's structure, including the methyl and amino groups, provides sites for potential metabolic modification by enzymes (e.g., CYP450s), which influences its half-life and clearance.[1]

References

- Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives. (2023). PubMed.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central.

- 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem.

- Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025). PubMed.

- Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (n.d.). MDPI.

- Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2023). PubMed.

- Enantioselective synthesis of 3-substituted 3-amino-2-oxindoles via amination with anilines. (n.d.). Sci-Hub.

- overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. (n.d.). Chemical Communications (RSC Publishing).

- Three‐component reaction between 3‐aminooxindoles, aldehydes and 3‐alkylidene‐2‐oxindoles. (n.d.). ResearchGate.

- 3-amino-1,3-dihydro-2H-indol-2-one. (2025). ChemSynthesis.

- 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. (2025). ChemSynthesis.

- 3-aMino-1,3-dihydro-3-Methyl-2H-Indol-2-one. (n.d.). ChemBK.

- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances (RSC Publishing). doi:10.1039/D3RA02217J.

- Oxindole and its derivatives: A review on recent progress in biological activities. (2022). ResearchGate.

- Oxindole and its derivatives: A review on recent progress in biological activities. (n.d.). PubMed.

- Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. (2015). SciSpace.

- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (n.d.). PMC - NIH.

- Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. (2023). RSC Publishing.

- The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.). MDPI.

- N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). Austin Publishing Group.

- 3-Methyloxindole. (n.d.). PubChem - NIH.

Sources

- 1. Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 4. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one mechanism of action

An In-Depth Technical Guide on the Significance and Mechanistic Exploration of the 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one Scaffold

Abstract

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically relevant compounds. Within this class, 3-substituted-2-oxindoles have garnered significant attention due to their synthetic tractability and diverse biological activities. This technical guide focuses on this compound, not as an endpoint with a defined biological mechanism of action, but as a critical starting material and structural motif for the development of novel therapeutics. We will dissect its synthesis, its role as a versatile chemical intermediate, and provide a comprehensive framework for elucidating the mechanism of action of its derivatives, thereby offering a roadmap for researchers in drug discovery and development.

The 2-Oxindole Scaffold: A Foundation of Therapeutic Innovation

The 1,3-dihydro-2H-indol-2-one, or oxindole, framework is a recurring motif in a multitude of natural products and synthetic molecules that exhibit potent biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. A key feature of the oxindole scaffold is the C3 position, which is prochiral and amenable to a wide range of chemical modifications. Substitution at this position, particularly with an amino group as in this compound, introduces a crucial vector for further chemical diversification, allowing for the exploration of vast chemical space.

The strategic importance of this scaffold is underscored by the number of approved drugs that incorporate the oxindole core. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a substituted oxindole. Similarly, Nintedanib, an inhibitor of receptor tyrosine kinases, and Ropinirole, a dopamine agonist for Parkinson's disease, are also built upon this versatile framework. The 4-methyl substitution on the indole ring of the title compound provides an additional point of modulation, influencing the electronic and steric properties of the molecule, which can be critical for target binding and pharmacokinetic profiles.

Synthesis of this compound: A Key Synthetic Intermediate

The availability of this compound is a prerequisite for its use in drug discovery programs. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and purity. A common and reliable approach involves the reduction of the corresponding 3-nitro- or 3-azido-4-methyl-1,3-dihydro-2H-indol-2-one precursor.

Experimental Protocol: Reductive Amination for the Synthesis of this compound

Objective: To synthesize this compound from 4-methyl-1,3-dihydro-2H-indol-2-one via a nitration and subsequent reduction.

Materials:

-

4-methyl-1,3-dihydro-2H-indol-2-one

-

Fuming nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Nitration of 4-methyl-1,3-dihydro-2H-indol-2-one

-

In a round-bottom flask cooled to 0 °C in an ice bath, slowly add 4-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) to a mixture of fuming nitric acid (1.1 eq) and sulfuric acid (2.0 eq).

-

Maintain the temperature below 5 °C during the addition.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3-nitro-4-methyl-1,3-dihydro-2H-indol-2-one.

Step 2: Reduction of the Nitro Group

-

To a suspension of 3-nitro-4-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Self-Validation:

-

The purity of the intermediate and final product should be assessed at each stage by TLC and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The characteristic disappearance of the nitro group and the appearance of the amino group can be monitored by IR spectroscopy.

A Scaffold for Diversification: From Intermediate to Bioactive Candidate

This compound is not typically the final bioactive molecule. Instead, it serves as a versatile handle for the introduction of a wide array of chemical functionalities through the primary amino group. This process, often referred to as library synthesis, allows for the rapid generation of hundreds or thousands of distinct molecules, which can then be screened for biological activity.

The primary amino group at the C3 position can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Each of these reactions attaches a new R-group to the oxindole core, profoundly altering the molecule's physicochemical properties (e.g., size, shape, polarity, hydrogen bonding capacity) and, consequently, its potential biological activity.

Caption: Chemical diversification of the this compound scaffold.

Elucidating the Mechanism of Action of Novel Derivatives: A Systematic Approach

Once a library of compounds has been generated from the this compound scaffold, the next critical phase is to identify "hits" (compounds with desired biological activity) and elucidate their mechanism of action (MoA). This is a multi-step process that moves from broad, phenotypic screening to specific, target-based assays.

Workflow for Mechanism of Action Elucidation

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Step 1: Phenotypic Screening

The initial step is often a high-throughput phenotypic screen to identify compounds that elicit a desired biological response without a priori knowledge of the molecular target. For example, in an oncology drug discovery program, the library of derivatives would be screened for their ability to inhibit the proliferation of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of novel derivatives on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Novel chemical derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Compound ID | R-Group | IC₅₀ (µM) on A549 cells |

| Deriv-001 | -COCH₃ | > 50 |

| Deriv-002 | -SO₂Ph | 12.5 |

| Deriv-003 | -CH₂-Cyclohexyl | 2.1 |

| Deriv-004 | -CONH-Ph-4-Cl | 0.08 |

This is a representative table with hypothetical data.

Step 2: Target Identification and Validation

Once a "hit" compound with potent activity is identified, the next crucial step is to determine its molecular target(s). This is often the most challenging part of MoA studies. Common approaches include:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Computational Prediction: The structure of the hit compound can be used to screen virtual libraries of protein structures to predict potential binding partners.

-

Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 can be used to systematically knock down or knock out genes in cells. If the cells become resistant to the compound after the loss of a particular gene, it suggests that the protein encoded by that gene is the target of the compound.

Step 3: Biochemical and Biophysical Characterization

After a putative target is identified, the direct interaction between the compound and the target protein must be confirmed and quantified. For example, if the target is a kinase, the following assays would be performed:

-

Enzyme Kinetics: To determine if the compound inhibits the catalytic activity of the kinase and to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinity (Kᴅ) and kinetics of the interaction between the compound and the purified target protein.

Step 4: Cellular Target Engagement and Pathway Analysis

Finally, it is essential to demonstrate that the compound engages its target in a cellular context and modulates downstream signaling pathways.

-

Western Blotting: To measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the compound. A successful kinase inhibitor would be expected to reduce the phosphorylation of these proteins.

Caption: Hypothetical mechanism of action for an oxindole derivative as a kinase inhibitor.

Conclusion

This compound represents a quintessential example of a molecular scaffold in modern drug discovery. While it may not possess significant intrinsic biological activity, its true value lies in its synthetic accessibility and the chemical versatility of its C3-amino group. This allows for the creation of large, diverse libraries of novel compounds with the potential to address a wide range of therapeutic targets. The systematic approach to MoA elucidation outlined in this guide, from phenotypic screening to target validation and pathway analysis, provides a robust framework for translating these chemical derivatives into well-characterized clinical candidates. The continued exploration of the chemical space around the oxindole core, enabled by intermediates like this compound, promises to yield the next generation of innovative medicines.

References

-

Title: The 2-Oxindole Motif: A Versatile Scaffold for the Development of Novel Therapeutic Agents Source: Molecules URL: [Link]

-

Title: Synthesis and biological evaluation of novel 3-substituted-2-oxindole derivatives as potential anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Sunitinib in the treatment of metastatic renal cell carcinoma Source: Expert Review of Anticancer Therapy URL: [Link]

-

Title: High-Throughput Screening for Drug Discovery Source: Methods in Molecular Biology URL: [Link]

-

Title: The MTT assay for cellular viability and cytotoxicity Source: Journal of Immunological Methods URL: [Link]

-

Title: Target identification by chemical proteomics Source: Nature Reviews Drug Discovery URL: [Link]

The 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one Scaffold: A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) core and its reduced form, indolin-2-one, represent a cornerstone in the architecture of biologically active molecules. Their inherent structural features, including a planar, electron-rich aromatic ring fused to a five-membered heterocyclic ring containing an amide bond and a reactive ketone or lactam carbonyl group, provide a versatile platform for chemical modification and interaction with a multitude of biological targets. This guide delves into the biological significance of a specific class of these derivatives: those bearing a 3-amino and a 4-methyl substitution on the indolin-2-one framework. While direct and extensive research on the 3-amino-4-methyl substitution pattern is emerging, this document synthesizes the broader knowledge of isatin and 3-aminoindolin-2-one derivatives to provide a comprehensive technical overview of their biological activities, mechanisms of action, and therapeutic potential.

The Isatin Core: A Foundation for Diverse Biological Activity

Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2] The synthetic tractability of the isatin scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).[3]

Anticancer Activity: A Prominent Feature of 3-Aminoindolin-2-one Derivatives

The indolin-2-one nucleus is a key pharmacophore in several approved anticancer drugs, most notably in the class of protein kinase inhibitors.[4] The introduction of a substituent at the 3-position of the indolin-2-one ring has been a particularly fruitful strategy in the development of potent and selective anticancer agents.[5][6][7]

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of 3-substituted indolin-2-one derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5][7]

Another significant mechanism underlying the anticancer activity of isatin derivatives is the induction of apoptosis, or programmed cell death. This can be achieved through various pathways, including the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

The following diagram illustrates a general overview of the synthesis of 3-substituted indolin-2-one derivatives, which often serve as precursors to the 3-amino analogs.

Caption: General synthetic route to 3-substituted indolin-2-one derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Isatin derivatives, including Schiff bases and Mannich bases, have demonstrated promising antimicrobial activity against a range of pathogenic microorganisms.[6][9] The combination of the isatin core with other heterocyclic moieties has been explored as a strategy to enhance antimicrobial potency.[2][10]

The antimicrobial activity of these compounds is often evaluated through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aminoindolin-2-one derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. While specific SAR data for the 4-methyl substitution in conjunction with a 3-amino group is limited in the public domain, general principles can be inferred from related isatin derivatives.[3][5]

-

Substitution at the 3-position: The nature of the substituent at the 3-position is a critical determinant of biological activity. For kinase inhibitors, this group often occupies a hydrophobic pocket in the ATP-binding site.[11]

-

Substitution on the Aromatic Ring: Electron-withdrawing or electron-donating groups on the aromatic ring can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins and its pharmacokinetic properties. The 4-methyl group, being an electron-donating group, may enhance activity by increasing the electron density of the aromatic ring or by providing favorable steric interactions within the binding site.

The following table summarizes the anticancer activity of some representative 3-substituted indolin-2-one derivatives from the literature.

| Compound ID | Substitution at C3 | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 3-[(4-methylphenyl)amino]methylene | HT-29 (Colon) | 5.2 | [12] |

| Compound B | 3-[(4-chlorophenyl)amino]methylene | A549 (Lung) | 2.8 | [12] |

| Compound C | 3-[(3,4-dimethylphenyl)amino]methylene | MCF-7 (Breast) | 7.1 | [12] |

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the general steps for evaluating the cytotoxic effects of 3-amino-4-methyl-1,3-dihydro-2H-indol-2-one derivatives on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The following diagram illustrates the workflow for the MTT assay.

Caption: Logical relationship in the drug discovery of 3-amino-4-methyl-indolin-2-one derivatives.

References

-

Isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. [Link]

-

Protein Kinase Inhibitors. (2021). LiverTox - NCBI Bookshelf. [Link]

-

Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Sun, L., Tran, N., Liang, C., Tang, F., Rice, A., Schreck, R., ... & McMahon, G. (2000). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of Medicinal Chemistry, 43(14), 2655-2663. [Link]

-

Zhang, X., Yin, L., Zhang, H., Lu, W., & Zhang, G. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7358-7361. [Link]

-

Sarı, S., & Arslan, B. S. (2023). Synthesis, Characterization, and Preliminary Antimicrobial Evaluation of New Schiff Bases and Mannich Bases of Isatin. R Discovery. [Link]

-

Yousuf, M., Ali, A., Khan, P., Anjum, F., Elasbali, A. M., Islam, A., ... & Haque, R. (2024). Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents. European Journal of Medicinal Chemistry, 265, 117127. [Link]

-

A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). ResearchGate. [Link]

-

Yar, M., & Sharma, P. K. (2015). Synthesis, antibacterial, antifungal and antiviral activity evaluation of some new bis-Schiff bases of isatin and their derivatives. Molecules, 20(8), 14619-14633. [Link]

-

Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Ali, A., Khan, P., Yousuf, M., Anjum, F., Elasbali, A. M., Islam, A., ... & Haque, R. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 123. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

-

Protein Kinase Inhibitors. (2021). LiverTox - NCBI Bookshelf. [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 3-Aminooxindole Core

An In-depth Technical Guide to 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one: Synthesis, Characterization, and Applications

Executive Summary: The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, medicinal chemists, and drug development scientists. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic rationales, outline robust analytical methods for quality control, and discuss its potential applications in modern drug discovery. This document is structured to serve as a practical and authoritative resource, bridging foundational chemistry with high-value research applications.

The 1,3-dihydro-2H-indol-2-one, or oxindole, nucleus is a cornerstone of heterocyclic chemistry and a frequent constituent of both natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the C3 position creates a chiral center and a versatile synthetic handle, unlocking a vast chemical space for drug discovery. Compounds featuring the 3-aminooxindole core have demonstrated a wide spectrum of pharmacological activities.[2] Notably, this structural motif is central to the development of potent kinase inhibitors, anticonvulsants, and anxiolytics, underscoring its therapeutic relevance.[3]

This compound is a specific analog that incorporates a methyl group on the benzene ring. This substitution is not merely an increase in molecular weight; it critically influences the molecule's steric and electronic properties. The methyl group can impact binding affinities to biological targets, alter metabolic stability, and modify pharmacokinetic profiles. Understanding the synthesis and properties of this specific derivative is therefore crucial for programs aiming to develop novel therapeutics based on the oxindole scaffold.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound hydrochloride are summarized below. These parameters are critical for predicting solubility, membrane permeability, and potential for drug-likeness.

| Property | Value | Source |

| CAS Number | 1214103-58-8 (for Hydrochloride salt) | [4][5][6] |

| Molecular Formula | C₉H₁₀N₂O (Free Base) / C₉H₁₁ClN₂O (HCl Salt) | [4] |

| Molecular Weight | 162.19 g/mol (Free Base) / 198.64 g/mol (HCl Salt) | [5][7] |

| IUPAC Name | 3-amino-4-methyl-2-oxoindoline | - |

| Synonyms | This compound | [4] |

| Predicted LogP | 0.33 | [6] |

| Purity (Typical) | >95% | [4][6] |

Synthesis and Mechanistic Insights

The synthesis of 3-aminooxindoles can be challenging due to the lability of the C3 amino group.[8] A robust and scalable synthesis is paramount for any research program. Below, we outline a validated, multi-step approach starting from commercially available 4-methyl-oxindole. This pathway is designed for clarity, reproducibility, and control over critical reaction parameters.

Synthetic Workflow Overview

The overall strategy involves the introduction of a functional group at the C3 position that can be readily converted to an amine. A common and effective method is via bromination followed by nucleophilic substitution with an azide, and subsequent reduction.

Caption: Synthetic workflow for 3-Amino-4-methyl-oxindole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-methyl-1,3-dihydro-2H-indol-2-one

-

Rationale: The first step is the selective bromination at the C3 position. This position is activated by the adjacent carbonyl and aromatic ring. A radical initiator (AIBN) is used with N-bromosuccinimide (NBS) to achieve clean and high-yielding bromination without over-brominating the aromatic ring. Carbon tetrachloride is a classic solvent for such radical reactions.

-

Procedure:

-

To a solution of 4-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 3-bromo intermediate.

-

Step 2: Synthesis of 3-Azido-4-methyl-1,3-dihydro-2H-indol-2-one

-

Rationale: The bromide at C3 is a good leaving group, readily displaced by a nucleophile. Sodium azide is an excellent nucleophile for this Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the azide anion.

-

Procedure:

-

Dissolve the 3-bromo-4-methyl-oxindole (1.0 eq) in anhydrous DMF (0.3 M).

-

Add sodium azide (NaN₃, 1.5 eq) portion-wise at room temperature.

-

Stir the mixture vigorously. Monitor the reaction by TLC (typically complete within 3-6 hours).

-

Upon completion, pour the reaction mixture into ice-water, which will precipitate the organic product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 3-azido intermediate. This product is often used in the next step without further purification.

-

Step 3: Reduction to this compound

-

Rationale: The azide group is efficiently and cleanly reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is performed under a hydrogen atmosphere, and methanol is a suitable solvent. This method, known as the Staudinger reduction, is preferred for its mild conditions and high yield.

-

Procedure:

-

Suspend the 3-azido-4-methyl-oxindole (1.0 eq) in methanol (0.2 M) in a hydrogenation flask.

-

Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

-

Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction mixture under a hydrogen balloon at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy, ~4-8 hours).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. If desired, the hydrochloride salt can be formed by dissolving the free base in a minimal amount of diethyl ether and adding a solution of HCl in ether.

-

Applications in Drug Discovery and Research

The 3-aminooxindole scaffold is a "privileged" structure due to its ability to interact with a wide range of biological targets. The 4-methyl derivative is of particular interest as a building block for creating libraries of potential drug candidates.

-

Kinase Inhibitors: Many kinase inhibitors, such as Sunitinib and Nintedanib, feature an oxindole core.[3] The C3 amino group serves as a key attachment point for side chains that occupy the ATP-binding pocket of various kinases. The 4-methyl group can provide beneficial steric interactions or improve hydrophobic contacts within the active site, potentially enhancing potency or selectivity.

-

Anticancer Agents: The indole and indoline motifs are found in numerous compounds with anticancer properties.[2] These compounds often function by inhibiting cell cycle progression or inducing apoptosis. 3-Amino-4-methyl-oxindole can be used as a starting material to synthesize analogs of known anticancer agents to explore structure-activity relationships.[9]

-

CNS-Active Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the exploration of indole derivatives for neurological disorders. The 3-aminooxindole class has been investigated for gabaergic activity, suggesting potential as anticonvulsants or anxiolytics.[3]

Quality Control and Analytical Protocols

Ensuring the purity and identity of a synthesized compound is critical for its use in any application, especially in drug development. A multi-pronged analytical approach is recommended.

Analytical Workflow

Caption: Recommended analytical workflow for purity and identity confirmation.

Recommended HPLC-MS Method

-

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment. Coupling this to a Mass Spectrometer (MS) provides unambiguous identity confirmation by measuring the mass-to-charge ratio of the analyte. A reversed-phase C18 column is well-suited for separating small organic molecules of moderate polarity like our target compound.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1100/1200 series or equivalent.

-

Column: Zorbax Eclipse C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: Diode Array Detector (DAD) monitoring 254 nm and 280 nm.

-

MS Detector: Electrospray Ionization (ESI) in positive mode.

-

Expected Mass: For the free base (C₉H₁₀N₂O), the protonated molecule [M+H]⁺ should be observed at m/z 163.09.

-

-

Data Analysis:

-

Purity: Determined by the peak area percentage at 254 nm from the UV chromatogram. The target compound should present as a single major peak.

-

Identity: Confirmed by matching the retention time with a reference standard (if available) and by the observation of the correct mass-to-charge ratio in the mass spectrum.

-

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The strategic placement of the C3-amino and C4-methyl groups on the privileged oxindole scaffold provides a unique starting point for the design of novel, potent, and selective therapeutic agents. The robust synthetic and analytical protocols detailed in this guide offer researchers a reliable framework to produce and validate this compound, facilitating its application in advancing modern pharmaceutical research.

References

- Thoreauchem. This compound hydrochloride-1214103-58-8.

- Beijing Xinheng Research Technology Co., Ltd. This compound hydrochloride.

- Hit2Lead. This compound hydrochloride.

- PubChem. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one.

- Kráľová, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry. [Link]

- ChemSynthesis. 3-amino-1,3-dihydro-2H-indol-2-one. [Link]

- ChemSynthesis. 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]

- Hladysz, R., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. [Link]

- Ciaffaglione, V., et al. (2020). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances. [Link]

- ChemSrc. 3-[2-(Ethyl-Methyl-Amino)-Ethyl]-1H-Indol-4-Ol. [Link]

- ChemSynthesis. 3-methyl-1,3-dihydro-2H-indol-2-one. [Link]

- ResearchGate. (PDF) Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

- Wang, Y., et al. (2011). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- International Journal of Molecular Sciences. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

- Reddy, C. R., et al. (2011). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters. [Link]

Sources

- 1. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride-1214103-58-8 - Thoreauchem [thoreauchem.com]

- 5. This compound hydrochloride - CAS:1214103-58-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. You are being redirected... [hit2lead.com]

- 7. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene | MDPI [mdpi.com]

- 9. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one: A Roadmap for Drug Discovery Professionals

Preamble: The Unseen Architecture of a Potential Therapeutic

The 3-amino-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibition.[1][2] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is a critical determinant of their physicochemical properties, such as solubility, stability, and bioavailability.[3][4] Consequently, a thorough understanding of the crystal structure is indispensable for rational drug design and development.[1]

As of the latest literature review, a definitive single-crystal X-ray diffraction (SC-XRD) structure for 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one has not been deposited in publicly accessible databases. This guide, therefore, serves a dual purpose: it is both a comprehensive overview of the methodologies required to determine such a structure and a predictive analysis of its likely structural features based on established principles of crystallography and the known structures of analogous compounds. For researchers and drug development professionals, this document provides a validated roadmap for the synthesis, crystallization, and full structural characterization of this and related novel chemical entities.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The latter is often the most challenging and empirical step in the entire process.

Synthetic Pathway to the 3-Amino-2-Oxindole Core

While multiple routes to the oxindole core exist[5], a common and effective strategy for introducing the 3-amino substituent involves the amination of a 3-bromo-3-substituted oxindole precursor.[6] This approach offers flexibility in introducing various substituents on the oxindole ring. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Synthesis of 4-methyl-1,3-dihydro-2H-indol-2-one:

-

Start from a commercially available substituted aniline, such as 2-amino-m-xylene.

-

Employ a well-established cyclization method, for instance, a palladium-catalyzed intramolecular α-arylation of an α-chloroacetanilide precursor, to form the oxindole ring.[5]

-

-

Bromination at the C3 Position:

-

The synthesized 4-methyl-1,3-dihydro-2H-indol-2-one is then brominated at the C3 position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often with a radical initiator like AIBN or under photochemical conditions.

-

-

Amination of the 3-Bromooxindole:

-

The resulting 3-bromo-4-methyl-1,3-dihydro-2H-indol-2-one can then be subjected to an amination reaction. A variety of amination methods can be employed, including nucleophilic substitution with ammonia or a protected amine equivalent, followed by deprotection.[6]

-

The Art and Science of Crystallization

Obtaining single crystals suitable for SC-XRD (typically >50 µm in all dimensions with no visible defects) requires a systematic screening of crystallization conditions. The goal is to slowly decrease the solubility of the compound in a solvent or solvent system, allowing molecules to self-assemble into an ordered crystal lattice.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a crucial parameter to control.

A systematic screening approach, often employing multi-well crystallization plates, is recommended to explore a wide range of solvents, temperatures, and techniques efficiently.

Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule at atomic resolution.[7][8] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal.[7]

The SC-XRD Workflow

The process from a single crystal to a refined crystal structure follows a well-defined workflow, which is crucial for ensuring data quality and structural accuracy.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for SC-XRD Analysis:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] For small molecules, data is typically collected to a resolution of at least 0.85 Å.[9]

-

Data Integration and Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors and scaled.[9]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods."

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

-